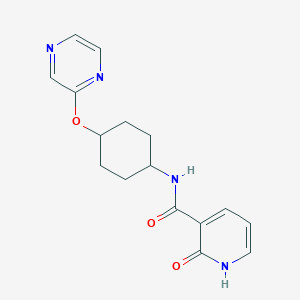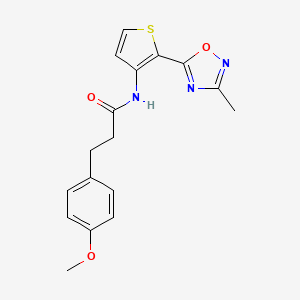
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives, 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe), and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2) within a layered structure of zirconium 4-sulfophenylphosphonate .Chemical Reactions Analysis
The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Physical And Chemical Properties Analysis
The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
The compound and its derivatives have been studied for their potential use in non-linear optics (NLO). These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The arrangement of such molecules within a layered structure of zirconium 4-sulfophenylphosphonate has been explored, revealing a dense net of hydrogen bonds that could be beneficial for NLO applications .
Pharmaceutical Research: Imatinib Analogs
In pharmaceutical research, derivatives of this compound have been structurally characterized to understand their binding to tyrosine kinases. This is particularly relevant for drugs like Imatinib, used to treat leukemia. The molecular structure and hydrogen bonding propensity of these compounds are crucial for their therapeutic action .
Anti-tubercular Agents
A series of substituted derivatives of the compound have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis . These studies are vital for developing new therapeutic agents to combat tuberculosis, especially given the rise of drug-resistant strains .
Immunosuppressive Agents
Some derivatives have been synthesized and evaluated for their immunosuppressive activity. This research is significant for the development of new immunosuppressant agents, which can be used to prevent organ rejection after transplants or to treat autoimmune diseases .
Molecular Design for Intercalation
The compound’s derivatives have been used to describe the arrangement of intercalated molecules within layered structures. This is important for the development of materials with specific properties, such as those required for catalysis or sensor applications .
Structural Studies for Drug Design
The crystal structure of derivatives has been analyzed to understand the conformational flexibility and intermolecular interactions of pharmaceutical compounds. This information is essential for the rational design of drugs with improved efficacy and reduced side effects .
Mecanismo De Acción
Target of Action
The primary target of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses .
Mode of Action
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition is achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized to realize two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded conformation with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .
Biochemical Pathways
The inhibition of tyrosine kinases by N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation, and their disruption can lead to the prevention of disease progression, such as in the case of leukemia .
Result of Action
The result of the action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is the inhibition of tyrosine kinase activity , which can lead to the disruption of cell growth and differentiation pathways . This disruption can have therapeutic effects, such as the treatment of leukemia .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(16-4-2-1-3-5-16)20-14-15-8-12-21(13-9-15)17-6-10-19-11-7-17/h1-7,10-11,15H,8-9,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASLAJJONHZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3005840.png)
![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005842.png)


![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3005848.png)
![[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B3005849.png)




![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)
